methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-acetyltriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCSVOIKRWXZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 4 Acetyl 1h 1,2,3 Triazol 1 Yl Acetate and Analogous Systems
Established Protocols for 1,2,3-Triazole Ring Formation
The construction of the 1,2,3-triazole ring is a cornerstone of modern heterocyclic chemistry. For the synthesis of methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, the most direct approach involves the cycloaddition of an azide (B81097) with an alkyne. Several catalytic and non-catalytic systems have been developed to facilitate this transformation with high efficiency and regioselectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction, a prime example of "click chemistry," is known for its reliability, mild reaction conditions, and high yields. researchgate.net The CuAAC reaction proceeds exclusively to form the 1,4-regioisomer, a significant advantage over the uncatalyzed thermal reaction which typically yields a mixture of 1,4- and 1,5-isomers. nih.gov
In the context of synthesizing this compound, the CuAAC strategy involves the reaction between methyl 2-azidoacetate and but-3-yn-2-one. The copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate. nih.govacs.org
Table 1: Common Catalytic Systems for CuAAC
| Copper(I) Source | Ligands/Additives | Common Solvents | Key Features |
|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | None required | t-BuOH/H₂O, DMF, DMSO | Highly reliable, works well in aqueous systems. nih.gov |
| Copper(I) Iodide (CuI) | Bases (e.g., DIPEA) | THF, CH₃CN | Effective for a broad range of substrates. |
| Copper(I) Acetate (B1210297) (CuOAc) | None required | Toluene, DMSO | Can be highly efficient for specific substrates like 2-azidopyridines. rsc.org |
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.govacs.org This robust reaction is tolerant of a wide variety of functional groups, making it a highly versatile tool in organic synthesis, medicinal chemistry, and materials science. nih.govrsc.org
Metal-Free Azide-Alkyne Cycloaddition Methodologies
While CuAAC is highly effective, the presence of a metal catalyst can be undesirable in certain biological or materials applications due to potential toxicity or interference. thieme-connect.com This has driven the development of metal-free alternatives. The classical Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne, is the parent reaction but often requires elevated temperatures and results in poor regioselectivity. nih.gov
More recent advancements in metal-free strategies include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method utilizes cyclooctynes, which possess significant ring strain, to react rapidly with azides without the need for a catalyst. However, this is not directly applicable to the synthesis of the target molecule from simple precursors.
Organocatalyzed Cycloadditions: The development of organocatalysis has provided new avenues for promoting azide-alkyne cycloadditions. thieme-connect.comx-mol.com Strategies involving enamine and enolate-mediated [3+2] cycloadditions have emerged as important alternatives to transition-metal-catalyzed reactions. thieme-connect.com These methods offer the benefits of being environmentally benign and avoiding metal contamination. thieme-connect.comx-mol.com
Intramolecular Cycloadditions: In some systems, if the azide and alkyne functionalities are present in the same molecule, the resulting intramolecular reaction can proceed without a catalyst due to favorable entropy. mdpi.com This approach ensures complete regioselectivity based on the structure of the linker. mdpi.com
For the specific synthesis of this compound, a direct metal-free intermolecular reaction would likely require forcing conditions or a specialized organocatalyst to achieve reasonable efficiency and the desired 1,4-regioselectivity.
Alternative Cycloaddition Pathways (e.g., involving β-ketoesters and acetylacetone)
Beyond the direct reaction of azides and alkynes, alternative pathways exist for forming the 1,2,3-triazole ring. A notable metal-free alternative involves the reaction of azides with active methylene (B1212753) compounds like β-ketoesters. nih.govacs.org This reaction, first reported by Dimroth, can produce 1,2,3-triazoles under basic conditions. acs.orgresearchgate.net
The reaction of an aryl or alkyl azide with a β-ketoester, such as ethyl acetoacetate, can lead to different products depending on the substitution pattern of the ketoester. nih.govacs.org
2-Unsubstituted β-ketoesters tend to yield 5-methyl-1,2,3-triazoles. nih.govacs.org
2-Alkyl-substituted β-ketoesters can provide 5-hydroxy-1,2,3-triazoles. nih.govacs.org
This methodology represents an attractive metal-free route that avoids the handling of potentially unstable terminal alkynes. The reaction proceeds via the formation of a highly reactive enolate from the β-ketoester in the presence of a base, which then undergoes cycloaddition with the azide. nih.govresearchgate.net
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target triazole is critically dependent on the availability and purity of its key building blocks: an azide precursor and an alkyne precursor.
Preparation of Azide Precursors for Triazole Annulation
The azide precursor required for the synthesis of the target molecule is methyl 2-azidoacetate . This compound is commonly prepared via a nucleophilic substitution reaction.
A standard and efficient procedure involves the reaction of a methyl haloacetate with an alkali metal azide, typically sodium azide (NaN₃). prepchem.comorgsyn.org Methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939) are common starting materials.
Table 2: Typical Synthesis of Methyl 2-azidoacetate
| Starting Material | Reagent | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Methyl chloroacetate | Sodium azide | Acetonitrile (B52724) | Reflux, 20 hours | 93% | prepchem.com |
The reaction is typically performed in a polar aprotic solvent like acetonitrile or a protic solvent mixture like methanol/water. prepchem.comorgsyn.org Methyl 2-azidoacetate is an oil and is often used in subsequent steps without extensive purification. prepchem.com It is widely used as a precursor for building triazole derivatives via click chemistry. lookchem.com
Synthesis of Alkyne Building Blocks with Acetyl and Ester Functionalities
The alkyne precursor for this synthesis is but-3-yn-2-one , also known as methyl ethynyl (B1212043) ketone or acetylacetylene. fishersci.ca This compound provides the acetyl group at the 4-position of the final triazole ring. But-3-yn-2-one is a clear liquid with a characteristic penetrating odor. chemicalbook.com It is a reactive chemical building block used in various organic syntheses, including Michael additions and cycloadditions. fishersci.casigmaaldrich.com
While commercially available, but-3-yn-2-one can be synthesized through methods such as the oxidation of the corresponding propargylic alcohol, 3-butyn-2-ol. A common oxidizing agent for this transformation is manganese dioxide (MnO₂). orgsyn.org
Table 3: Properties of Key Precursors
| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Key Role |
|---|---|---|---|---|
| Methyl 2-azidoacetate | methyl 2-azidoacetate | C₃H₅N₃O₂ | 115.09 | Azide source; provides N-1 substituent. lookchem.com |
The careful preparation and purification of these precursors are essential for achieving high yields and purity in the final cycloaddition step to form this compound.
Optimization of Reaction Conditions and Yield Enhancement for this compound
The optimization of the synthesis of this compound, formed from the reaction of methyl 2-azidoacetate and 3-butyn-2-one, involves a careful selection of reaction parameters to maximize the yield and minimize reaction times.
The choice of solvent and reaction temperature plays a pivotal role in the efficiency of the CuAAC reaction. A variety of solvents have been explored for the synthesis of 1,2,3-triazoles, ranging from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to alcohols and aqueous mixtures. For instance, in the synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives, dichloromethane (B109758) (CH₂Cl₂) was utilized as a solvent under high pressure and temperature (100 bar, 100 °C) in a continuous-flow setup. rsc.org In another study, the synthesis of 1,4-disubstituted 1,2,3-triazoles was successfully carried out in ethanol (B145695) at 78 °C using a silica-supported copper(I) catalyst. researchgate.net
The reaction temperature is another critical parameter that influences the reaction rate. While many CuAAC reactions proceed efficiently at room temperature, elevated temperatures can significantly reduce the reaction time. For example, in a continuous-flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole, an optimal temperature of 110 °C was employed. nih.gov Conversely, for certain thermally sensitive substrates or to improve selectivity, lower temperatures may be beneficial. Research on the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid showed that higher temperatures (up to 120 °C) accelerated the main reaction and limited potential side reactions, thereby improving product purity. nih.gov
| Solvent | Temperature (°C) | System | Yield (%) | Reference |
|---|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | 100 | β-aminocyclohexanecarboxylic acid derivatives (Continuous Flow) | High | rsc.org |
| Ethanol | 78 | 1,4-disubstituted 1,2,3-triazoles | Good to Excellent | researchgate.net |
| Dichloromethane (CH₂Cl₂) | 110 | 1,4-diphenyl-1H-1,2,3-triazole (Continuous Flow) | Quantitative | nih.gov |
| Dimethylformamide (DMF) | 120 | 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid | - | nih.gov |
| Cyrene™ | 30 | N-substituted-4-phenyl-1H-1,2,3-triazoles | 57-91 | beilstein-journals.org |
The catalytic system, comprising a copper source and often a ligand, is at the heart of the CuAAC reaction. Copper(I) is the active catalytic species, which can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate. Alternatively, copper(I) salts like CuI or copper nanoparticles can be used directly. amazonaws.comnih.gov The use of heterogeneous catalysts, such as copper-on-charcoal or silica-supported copper(I), offers advantages in terms of catalyst recovery and reuse. researchgate.netnih.gov
Ligands play a crucial role in stabilizing the copper(I) catalytic intermediate, preventing its disproportionation and oxidation, and accelerating the catalytic cycle. A wide array of ligands has been developed and utilized in CuAAC reactions, including nitrogen-based ligands like tris(triazolylmethyl)amines and N-heterocyclic carbenes (NHCs), as well as phosphorus-based ligands. The electronic and steric properties of the ligand can significantly impact the efficiency of the reaction. For instance, mesoionic 1,2,3-triazol-5-ylidenes have been shown to be strongly electron-donating ligands, enhancing the catalytic activity of the metal center. unex.es In some cases, the choice of ligand can even influence the regioselectivity of the cycloaddition.
| Copper Source | Ligand/Additive | System | Key Features | Reference |
|---|---|---|---|---|
| Copper powder | DIEA, HOAc | β-aminocyclohexanecarboxylic acid derivatives | Enables room temperature reaction. | rsc.org |
| Copper-on-charcoal | None | 1,4-disubstituted 1,2,3-triazoles | Heterogeneous, reusable catalyst. | nih.gov |
| CuI | Silica-supported amine | 1,4-disubstituted 1,2,3-triazoles | Recyclable catalyst with minimal leaching. | researchgate.net |
| NiO/Cu₂O nanocomposites | None | 1,4-disubstituted 1,2,3-triazoles | High catalytic activity under microwave irradiation. | nih.gov |
| CuI | Tris(triazolylmethyl)amine | General CuAAC | Widely used, stabilizes Cu(I). | nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods for the preparation of 1,2,3-triazoles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Continuous-flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, scalable production. rsc.org The synthesis of 1,2,3-triazoles has been successfully adapted to continuous-flow systems. For example, a robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles was established using a heterogeneous copper-on-charcoal catalyst in a flow reactor. nih.gov This system allowed for high yields and good functional group tolerance. nih.gov In another application, the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was achieved in a continuous, one-pot method that was atom-economical and avoided chromatographic purification. rsc.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The synthesis of 1,2,3-triazoles via CuAAC has been shown to be significantly accelerated under microwave irradiation. For instance, the synthesis of various 1,2,3-triazole derivatives has been achieved in minutes with high yields using microwave heating, whereas conventional methods required several hours. beilstein-journals.orgias.ac.in In some cases, microwave-assisted synthesis can be performed under catalyst-free conditions, further enhancing its green credentials. organic-chemistry.org The use of NiO/Cu₂O nanocomposites as a catalyst under microwave irradiation has also been reported to afford high yields of 1,4-disubstituted 1,2,3-triazoles. nih.gov
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. Ultrasound irradiation has been successfully employed for the synthesis of 1,2,3-triazoles. This method often leads to shorter reaction times and higher yields compared to silent conditions. mdpi.com For example, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives resulted in significant yields (75-89%) in a shorter time frame compared to conventional methods. nih.gov Furthermore, ultrasound can promote reactions in greener solvents like water and can be combined with eco-friendly catalysts, such as those derived from natural biopolymers, to create highly sustainable synthetic protocols. nih.gov
Reactivity Profiles and Derivatization Strategies of Methyl 2 4 Acetyl 1h 1,2,3 Triazol 1 Yl Acetate
Chemical Transformations Involving the Acetyl Moiety
The acetyl group, a methyl ketone, is a versatile functional group that readily participates in a variety of chemical reactions. These transformations allow for the introduction of diverse structural motifs, making it a valuable handle for the synthesis of a wide array of derivatives.
Condensation Reactions and Adduct Formation
The acetyl group of methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate can undergo condensation reactions with various electrophiles, most notably aldehydes, to form larger, more complex molecules. These reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental in carbon-carbon bond formation.
In a typical Claisen-Schmidt condensation, the acetyl triazole derivative reacts with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521), to yield a chalcone (B49325) derivative. researchgate.netnih.gov This reaction proceeds through the formation of an enolate ion at the α-carbon of the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct leads to the formation of an α,β-unsaturated ketone, a key structural motif in many biologically active compounds. researchgate.net
Similarly, the Knoevenagel condensation involves the reaction of the acetyl group with an active methylene (B1212753) compound in the presence of a weak base. While less common for simple ketones, this reaction can be facilitated with highly activated methylene compounds.
The following table provides examples of chalcone derivatives synthesized from acetyl-1,2,3-triazole precursors through Claisen-Schmidt condensation.
| Reactant 1 (Acetyl Triazole) | Reactant 2 (Aldehyde) | Product (Chalcone Derivative) | Reference |
|---|---|---|---|
| 1-Aryl-4-acetyl-5-methyl-1,2,3-triazole | 4-(Piperidin-1-yl)benzaldehyde | 1-Aryl-5-methyl-3-(4-(piperidin-1-yl)phenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | researchgate.net |
| 1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Various benzaldehydes | Chalcones derived from 1,2,3-triazoles | nih.gov |
Reductions to Corresponding Alcohols and Further Functionalization
The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol, providing a hydroxyl group that can be further functionalized. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the acetyl group to a 1-hydroxyethyl group. nih.gov This reduction is generally chemoselective, leaving the methyl ester group intact under mild conditions.
The resulting secondary alcohol, methyl 2-(4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetate, opens up possibilities for further derivatization. The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized back to the ketone under specific conditions. These transformations are standard in organic synthesis and allow for the fine-tuning of the molecule's properties.
Enolization and Reactions at the α-Carbon
The α-carbon of the acetyl group is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, enabling the introduction of substituents at the α-position.
Common reactions involving the enolate include alkylation and halogenation. Alkylation with alkyl halides introduces new carbon-carbon bonds, while halogenation with reagents like N-bromosuccinimide (NBS) or molecular halogens introduces a halogen atom. These halogenated derivatives can then serve as precursors for further synthetic transformations, such as cross-coupling reactions.
Reactions at the Methyl Ester Functionality
The methyl ester group provides another reactive handle for the derivatization of this compound. The two primary transformations of the ester group are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.
Ester Hydrolysis and Carboxylic Acid Derivatization
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, often using a hydroxide base like sodium hydroxide or lithium hydroxide followed by acidic workup, is a common method.
The resulting carboxylic acid is a versatile intermediate for further derivatization. It can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then react with a wide range of nucleophiles. A particularly important application is the formation of amides through reaction with primary or secondary amines. scispace.com This amide bond formation can be facilitated by various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to generate a diverse library of amide derivatives.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be used to synthesize a variety of other esters. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol.
This method allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be used to modify the physical and chemical properties of the molecule. For instance, transesterification with higher molecular weight alcohols can increase the lipophilicity of the compound.
Amidation and Hydrazinolysis Pathways
The ester functionality in this compound serves as a prime site for nucleophilic acyl substitution. This allows for straightforward conversion into amides and hydrazides, which are valuable intermediates in medicinal chemistry for creating compounds with diverse biological activities.
Amidation involves the reaction of the methyl ester with a primary or secondary amine, typically heated in a suitable solvent or under solvent-free conditions, to yield the corresponding N-substituted acetamide (B32628) derivative. This reaction broadens the structural diversity achievable from the parent compound by introducing various alkyl or aryl substituents.
Hydrazinolysis , the reaction of the ester with hydrazine (B178648) hydrate, is a particularly significant transformation. scispace.comtijer.org This process efficiently converts the methyl ester into 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetohydrazide. researchgate.net This hydrazide is a crucial building block for the synthesis of numerous other heterocyclic systems, such as pyrazoles, 1,3,4-oxadiazoles, and other triazole derivatives, through condensation and cyclization reactions. researchgate.netimpactfactor.org
| Reactant Amine | Resulting Product Name | Potential Application/Significance |
|---|---|---|
| Ammonia (NH₃) | 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetamide | Primary amide, precursor for further transformations. |
| Aniline (C₆H₅NH₂) | 2-(4-acetyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | Introduction of an aryl moiety, potential for modified biological activity. |
| Benzylamine (C₆H₅CH₂NH₂) | 2-(4-acetyl-1H-1,2,3-triazol-1-yl)-N-benzylacetamide | Incorporation of a flexible benzyl (B1604629) group. |
| Morpholine (B109124) (C₄H₉NO) | 1-(4-acetyl-1H-1,2,3-triazol-1-yl)-2-(morpholino)ethan-1-one | Addition of a morpholine ring, known to improve pharmacokinetic properties. |
| Hydrazine Hydrate (N₂H₄·H₂O) | 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetohydrazide | Key intermediate for synthesizing fused and non-fused heterocyclic systems. researchgate.net |
Modifications and Functionalization of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring, while aromatic and generally stable, can undergo various functionalization reactions to introduce new substituents and modulate the electronic properties of the molecule.
N-Alkylation and N-Acylation Reactions
While the parent compound is already substituted at the N-1 position of the triazole ring, further reactions with alkylating or acylating agents can occur at the N-2 or N-3 positions. Such reactions lead to the formation of quaternary 1,2,3-triazolium salts. The regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions. researchgate.net The formation of N-acyl-1,2,3-triazoles is particularly interesting, as these species can be unstable and serve as key intermediates in denitrogenative transformations or ring-cleavage reactions. chemrxiv.org However, for N-1 substituted triazoles, reaction with strong alkylating agents like methyl iodide or benzyl bromide would typically yield a mixture of N-1, N-2 and N-1, N-3 dialkyl-triazolium salts.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., iodination for further functionalization)
The C-5 position of the 1,4-disubstituted triazole ring is susceptible to electrophilic halogenation. rsc.orgresearchgate.net Iodination, in particular, provides a highly versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Treatment of this compound with an iodinating agent such as N-iodosuccinimide (NIS) can selectively introduce an iodine atom at the C-5 position.
The resulting methyl 2-(4-acetyl-5-iodo-1H-1,2,3-triazol-1-yl)acetate is a valuable intermediate for palladium-catalyzed cross-coupling reactions. organic-chemistry.org For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce various aryl or heteroaryl groups at the C-5 position. mdpi.comnih.gov Similarly, Sonogashira coupling with terminal alkynes allows for the installation of alkynyl moieties, further expanding the molecular complexity. researchgate.netnih.gov
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | 5-Aryl-1,2,3-triazoles |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | 5-Alkynyl-1,2,3-triazoles |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | 5-Vinyl-1,2,3-triazoles |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst / Ligand / Base | 5-Amino-1,2,3-triazoles |
Direct C-H Functionalization of the Triazole Core
As an alternative to the halogenation-coupling sequence, direct C-H functionalization has emerged as a more atom- and step-economical strategy. researchgate.net For 1,4-disubstituted 1,2,3-triazoles, the C-5 proton is the most acidic and can be activated for direct functionalization. Palladium-catalyzed direct arylation, for example, can couple the C-5 position of the triazole ring with aryl halides, providing a streamlined route to 5-aryl derivatives. organic-chemistry.org This approach avoids the need to pre-install a halogen or other leaving group on the triazole ring, representing a greener and more efficient synthetic methodology.
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of this compound and its hydrazide derivative, 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetohydrazide, makes them excellent precursors for constructing fused heterocyclic systems. kuleuven.be These annulation reactions typically involve the participation of both the acetyl group and the side-chain functionality to build a new ring onto the triazole core.
For example, the acetohydrazide derivative can undergo intramolecular cyclization or react with various C1, C2, or C3 synthons to form fused bicyclic systems. researchgate.net Reaction with carbon disulfide can lead to fused oxadiazole or thiadiazole rings. A particularly powerful strategy involves the condensation of the acetyl group's α-methyl protons and the terminal nitrogen of the hydrazide with a 1,2-dicarbonyl compound or its equivalent. This can lead to the formation of triazolo[4,5-d]pyridazine derivatives, which are of interest in medicinal chemistry. nih.gov Another approach involves converting the acetyl group into a chalcone by condensation with an aromatic aldehyde; this intermediate can then undergo cyclization with the hydrazide moiety to yield fused pyrazoline systems. nih.govresearchgate.net
Spectroscopic and Structural Characterization Methodologies for Methyl 2 4 Acetyl 1h 1,2,3 Triazol 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, offering detailed insights into the proton and carbon environments within the molecule.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. For 1,4-disubstituted 1,2,3-triazoles, the chemical shifts of the two triazole ring carbons (C-4 and C-5) are well-characterized. The substituted C-4 carbon typically appears in the range of δ 139–148 ppm, while the C-5 carbon (bearing a proton) resonates further upfield, generally between δ 122–127 ppm nih.govresearchgate.net.
The spectrum will also feature signals for the carbonyl carbons of the acetyl and ester groups, which are expected at the low-field end of the spectrum (typically δ 165-195 ppm). The methylene (B1212753) carbon and the two distinct methyl carbons will appear in the upfield region.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Acetyl Carbonyl (C=O) | ~192 - 195 |
| Ester Carbonyl (C=O) | ~165 - 168 |
| Triazole C-4 | 139 - 148 |
| Triazole C-5 | 122 - 127 |
| Methylene (-NCH₂CO-) | ~50 - 53 |
| Ester Methyl (-OCH₃) | ~52 - 54 |
Note: Values are estimated based on data from analogous structures and established chemical shift ranges. nih.govresearchgate.netznaturforsch.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, COSY would show no cross-peaks between the four distinct singlets (H-5, -CH₂-, -OCH₃, -COCH₃), confirming they are isolated spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show correlations between the H-5 proton and the C-5 carbon, the methylene protons and the methylene carbon, the ester methyl protons and the ester methyl carbon, and the acetyl methyl protons and the acetyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for establishing the final structure, as it shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound would include:
A correlation between the methylene (-NCH₂-) protons and the triazole ring carbons (C-5 and potentially the N-linked C-4 analog in some triazole systems), confirming the N-1 substitution of the acetate (B1210297) group. vibgyorpublishers.org
Correlations from the methylene protons to the ester carbonyl carbon.
Correlations from the acetyl methyl protons (-COCH₃) to the acetyl carbonyl carbon and the C-4 of the triazole ring.
A correlation between the triazole H-5 proton and the triazole C-4 carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The most prominent features would be two distinct, strong absorption bands in the carbonyl region (1650–1750 cm⁻¹) pressbooks.pub. The acetyl group's C=O stretch is anticipated around 1695–1715 cm⁻¹, typical for a ketone, while the ester C=O stretch is expected at a higher frequency, around 1735–1750 cm⁻¹ pressbooks.publibretexts.org. The presence of C-H stretching from the methyl and methylene groups would be observed in the 2850–3000 cm⁻¹ region libretexts.org. The triazole ring itself contributes to absorptions from C=N and N=N stretching, typically found in the 1400-1650 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane C-H | C-H stretch | 2850 - 3000 | Medium |
| Ester C=O | C=O stretch | 1735 - 1750 | Strong |
| Ketone C=O | C=O stretch | 1695 - 1715 | Strong |
| Triazole Ring | C=N, N=N stretch | 1400 - 1650 | Medium-Weak |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. The molecular formula for this compound is C₇H₉N₃O₃. The expected exact mass for the protonated molecular ion ([M+H]⁺) can be calculated with high precision.
Calculated Exact Mass for [C₇H₁₀N₃O₃]⁺: 184.0717
An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. Furthermore, the mass spectra of 1,2,3-triazoles often show a characteristic fragmentation pattern involving the loss of a neutral nitrogen molecule (N₂, 28.0061 Da), which can serve as a diagnostic indicator of the triazole ring's presence rsc.org.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺) and subsequent fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.
While specific fragmentation data for this compound is not extensively detailed in the public literature, a probable fragmentation pathway can be predicted based on the known behavior of related organic molecules, such as esters, ketones, and triazole derivatives. libretexts.orgchemguide.co.uk The initial ionization would involve the removal of an electron to form the molecular ion. Key fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a stable acylium ion.
Loss of the carbomethoxy group (-COOCH₃): The entire methyl acetate group can be cleaved, leading to a fragment corresponding to the acetyl-triazole cation.
Cleavage of the acetyl group: Loss of the acetyl group (CH₃CO) as a radical or a ketene (B1206846) (CH₂=C=O) is a common fragmentation for acetylated compounds.
Triazole ring fragmentation: The triazole ring itself can undergo cleavage, typically involving the loss of molecular nitrogen (N₂), which is a characteristic fragmentation for many nitrogen-rich heterocyclic compounds. nih.gov
The resulting mass spectrum would show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and these various fragment ions. The relative abundance of each peak provides insight into the stability of the respective ions, further aiding in structural confirmation.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion Structure | m/z (Predicted) | Corresponding Neutral Loss |
| [C₇H₉N₃O₃]⁺ (Molecular Ion) | 183.06 | - |
| [C₆H₆N₃O₂]⁺ | 152.04 | •OCH₃ |
| [C₅H₅N₃O]⁺ | 123.04 | •CH₂COOCH₃ |
| [C₅H₆N₃O₂]⁺ | 140.04 | •COCH₃ |
| [C₇H₉O₃]⁺ | 145.05 | N₃• |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
For this compound, obtaining single crystals suitable for X-ray diffraction would be the first step. The crystallographic analysis would reveal the solid-state conformation of the molecule, including the planarity of the triazole ring and the relative orientations of the acetyl and methyl acetate substituents.
Table 2: Representative Crystallographic Data for a Structurally Related Triazole Compound, (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₉Cl₂N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.814 (2) |
| b (Å) | 6.4514 (13) |
| c (Å) | 18.698 (4) |
| β (°) | 101.05 (3) |
| Volume (ų) | 1280.2 (4) |
| Z | 4 |
This data is for a related compound and serves as an example of the parameters determined through X-ray crystallography.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized organic compounds. Thin-layer chromatography (TLC) and liquid chromatography (LC) are commonly employed for these purposes.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. libretexts.org For this compound, a sample would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (mobile phase). The polarity of the solvent system is optimized to achieve good separation between the product, starting materials, and any byproducts. The separated spots are visualized, typically under UV light, and the retention factor (Rf) is calculated. libretexts.org A single spot indicates a high degree of purity.
Liquid Chromatography (LC) , including flash column chromatography and High-Performance Liquid Chromatography (HPLC), is used for the purification of the compound on a larger scale or for high-resolution purity analysis. semanticscholar.org In preparative column chromatography, the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel) and eluted with a solvent system, often guided by prior TLC analysis. rjpbcs.com Fractions are collected and analyzed to isolate the pure compound. HPLC offers higher resolution and sensitivity for quantitative purity assessment. nih.gov
Table 3: Example TLC and LC Parameters for Analysis of Triazole Derivatives
| Technique | Stationary Phase | Example Mobile Phase | Purpose |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | Reaction monitoring, Purity check |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane | Preparative purification |
| RP-HPLC | C18 | Acetonitrile (B52724) / Water | Quantitative purity analysis |
Note: The mobile phases are examples and would require optimization for the specific compound.
Computational and Theoretical Investigations of Methyl 2 4 Acetyl 1h 1,2,3 Triazol 1 Yl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are frequently used to perform geometry optimization and calculate various molecular parameters for triazole derivatives. researchgate.netufv.br These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.
The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. nih.gov
A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich 1,2,3-triazole ring, while the LUMO would likely be distributed across the acetyl and ester carbonyl groups, which act as electron-accepting regions. DFT calculations are used to determine the energies of these orbitals and map their distribution.
Table 1: Representative Calculated Frontier Molecular Orbital Energies Calculated using DFT/B3LYP method.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic frequencies of the optimized molecular structure, each vibrational mode can be assigned to a specific motion of atoms or functional groups. This process is invaluable for interpreting experimental IR spectra, as it provides a theoretical basis for peak assignments that might otherwise be ambiguous.
For this compound, key vibrational modes include the C=O stretching of the acetyl group, the C=O stretching of the ester group, C-N stretching within the triazole ring, and various C-H bending and stretching modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data.
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Acetyl C=O | Stretching | 1715 | 1690-1720 |
| Ester C=O | Stretching | 1750 | 1735-1755 |
| Triazole Ring | C=N Stretching | 1610 | 1590-1620 |
| Methylene (B1212753) C-H | Asymmetric Stretch | 2985 | 2950-3000 |
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prone to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the acetyl and ester carbonyl groups, as well as the nitrogen atoms of the triazole ring. Regions of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack, likely found around the hydrogen atoms.
Conformational Analysis and Energy Minimization Studies
The biological and chemical activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Computational energy minimization is used to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.
For this compound, key rotational degrees of freedom include the torsion angles around the N1-CH₂ bond and the CH₂-C=O bond of the acetate (B1210297) group. Studies on similar molecules, such as 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile, have shown that there can be a significant twist between the triazole ring and its substituents. nih.gov By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated to locate the lowest-energy conformation.
Reaction Mechanism Elucidation and Transition State Modeling via Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.
The synthesis of the 1,2,3-triazole ring in this molecule often proceeds via a 1,3-dipolar cycloaddition reaction. semanticscholar.org Computational modeling can be used to investigate the regioselectivity of this reaction, predict the structure of the transition state, and determine the activation barrier. semanticscholar.org This information helps in understanding the factors that control the reaction's outcome and in optimizing reaction conditions. DFT calculations have been shown to be effective in modeling such cycloaddition reactions and gaining mechanistic insights. semanticscholar.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose and is often used in conjunction with DFT. mdpi.comucm.es Calculated magnetic shielding tensors are converted into chemical shifts using a reference standard, typically tetramethylsilane (B1202638) (TMS).
Comparing calculated ¹H and ¹³C NMR spectra with experimental data serves as a powerful method for structure verification. ufv.br Discrepancies between predicted and observed shifts can help refine the proposed structure or identify specific conformational or solvent effects. unn.edu.nguobasrah.edu.iq For this compound, GIAO calculations can predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of complex experimental spectra.
Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts Relative to TMS, calculated in a simulated solvent like DMSO-d₆.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Triazole CH | ¹H | 8.25 |
| Methylene CH₂ | ¹H | 5.40 |
| Acetyl CH₃ | ¹H | 2.65 |
| Ester CH₃ | ¹H | 3.75 |
| Ester C=O | ¹³C | 167.5 |
| Acetyl C=O | ¹³C | 192.0 |
| Triazole C-acetyl | ¹³C | 145.0 |
| Triazole CH | ¹³C | 128.0 |
| Methylene CH₂ | ¹³C | 51.0 |
| Ester CH₃ | ¹³C | 53.0 |
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Applications in the Construction of Complex Molecular Architectures
The utility of methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate as a scaffold for building intricate molecular structures is well-recognized. The acetyl group at the 4-position of the triazole ring is a key functional handle for elaboration. For instance, it can undergo condensation reactions with various aldehydes to form chalcone-like intermediates. researchgate.netnih.gov These α,β-unsaturated ketones are valuable precursors for the synthesis of a variety of heterocyclic systems, such as pyrimidines, pyrazolines, and diazepines, through reactions with appropriate binucleophiles. researchgate.net
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This allows for the introduction of diverse substituents and the construction of larger, more complex molecules. The triazole ring itself can participate in N-alkylation or other modifications, further expanding the synthetic possibilities. chemrxiv.org This multi-faceted reactivity makes this compound a valuable starting point for the synthesis of compounds with potential applications in medicinal chemistry and materials science. nih.gov
Table 1: Potential Heterocyclic Systems Derived from this compound
| Precursor Intermediate | Reagent | Resulting Heterocycle |
|---|---|---|
| Triazole-Chalcone | Hydrazine (B178648) Hydrate | Pyrazoline |
| Triazole-Chalcone | Thiourea | Pyrimidine-2-thiol |
| Triazole-Chalcone | 2,3-Diaminomaleonitrile | Diazepine-dicarbonitrile |
Utilization as a Precursor for Novel Organic Frameworks
In the field of materials science, there is growing interest in the use of triazole derivatives as building blocks for porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). uni-augsburg.de MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands, while COFs are constructed entirely from light elements linked by covalent bonds.
This compound, after hydrolysis of its methyl ester to the corresponding carboxylic acid, becomes a bifunctional linker suitable for the construction of such frameworks. The carboxylate group can coordinate to metal centers in MOF synthesis, while the nitrogen atoms of the triazole ring can also act as coordination sites. mdpi.comrsc.org This dual-coordination capability can lead to the formation of robust and intricate framework structures. The acetyl group can also be modified pre- or post-synthesis to introduce additional functionality within the pores of the framework. The specific geometry and electronic properties of the triazole linker can influence the resulting framework's topology, porosity, and potential applications in areas such as gas storage, separation, and catalysis. uni-augsburg.de
Contributions to Method Development in Organic Reactions
The synthesis and subsequent reactions of this compound are intrinsically linked to the development of new synthetic methodologies. The formation of the 1,2,3-triazole core itself is a prime example of the application of copper-catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry. nih.gov
Once formed, this compound can be used as a substrate to develop new chemical transformations. For example, the development of selective modifications of the acetyl group in the presence of the methyl ester, or vice versa, can lead to new synthetic strategies. Furthermore, the triazole ring can influence the reactivity of its substituents, a phenomenon that can be exploited in the development of novel reaction pathways. Research into the reactivity of this and similar molecules contributes to the broader toolkit of synthetic organic chemistry, providing new ways to construct functionalized heterocyclic compounds. chemrxiv.orgrsc.org
Incorporation into Combinatorial Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds (libraries) for screening. The structure of this compound makes it an excellent scaffold for combinatorial library synthesis.
The two distinct functional groups, the acetyl and the methyl ester, can be independently and sequentially reacted with different sets of building blocks. For example, the acetyl group can be reacted with a library of aldehydes to produce a diverse set of chalcone (B49325) intermediates. Each of these intermediates can then be further reacted with another set of reagents to create various heterocyclic systems. researchgate.net In parallel, the ester group can be hydrolyzed and coupled with a library of amines. This approach allows for the generation of a large and diverse library of compounds from a single, readily accessible starting material, facilitating the exploration of chemical space for new molecules with desired biological activities or material properties. mdpi.com
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, and how can regioselectivity be addressed during N-alkylation? A: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or N-alkylation strategies. For N-alkylation, regioselectivity between N1 and N2 triazole isomers is a challenge. Evidence from similar triazole derivatives (e.g., 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid) shows that alkylation with bromoacetate under basic conditions often yields mixed isomers, necessitating chromatographic separation . Optimizing reaction parameters (e.g., solvent polarity, temperature) and using sterically hindered bases can improve selectivity.
Advanced Synthesis Optimization
Q: How can continuous-flow reactors enhance the sustainability and scalability of synthesizing this compound? A: Continuous-flow systems reduce reaction times and improve reproducibility by enabling precise control of temperature, residence time, and reagent mixing. For example, flow synthesis of analogous triazole derivatives achieved >90% yield with reduced solvent waste compared to batch methods . Computational reaction path searches (e.g., quantum chemical calculations) can further optimize conditions by predicting transition states and energy barriers .
Structural Characterization
Q: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:
- NMR : and NMR to verify triazole ring substitution patterns and ester/acetyl group integration.
- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (acetyl C=O).
- HPLC-MS : To assess purity and detect regioisomeric impurities.
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content) .
Data Contradictions
Q: How should researchers resolve discrepancies in reported yields or regioselectivity for this compound? A: Contradictions often arise from variations in reaction conditions (e.g., solvent, catalyst loading). For instance, highlights that N-alkylation of triazoles with bromoacetate in DMF at 60°C produced 65% N1 isomer, while THF at 25°C favored N2. Systematic factorial design (e.g., varying solvents, bases, catalysts) and DOE (Design of Experiments) can identify critical variables . Replicating protocols with in situ monitoring (e.g., ReactIR) is advised.
Mechanistic Studies
Q: What mechanistic insights exist for the formation of the 1,2,3-triazole core in this compound? A: The CuAAC mechanism involves a stepwise process: (i) Cu(I)-acetylide formation, (ii) azide coordination, and (iii) cyclization. DFT studies suggest that electron-withdrawing groups (e.g., acetyl) on the triazole lower the activation energy by stabilizing the transition state . For N-alkylation, SN2 pathways dominate, but steric effects from substituents (e.g., 4-acetyl) can skew regioselectivity .
Advanced Analytical Challenges
Q: How can researchers differentiate between N1 and N2 isomers of this compound? A: Advanced techniques include:
- NOESY NMR : To identify spatial proximity between the triazole proton and adjacent groups.
- X-ray Crystallography : Definitive structural assignment, as seen in analogous triazole-acetamide derivatives .
- Dynamic HPLC : Chiral columns or ion-pairing agents may resolve isomers .
Biological Activity Exploration
Q: What methodologies are recommended for evaluating the bioactivity of this compound, given its structural similarity to pharmacologically active triazoles? A: Prioritize:
- Molecular Docking : Screen against targets like kinases or microbial enzymes, leveraging the acetyl group’s hydrogen-bonding potential (e.g., as in ’s docking studies with triazole-thiazole hybrids).
- In Vitro Assays : Antibacterial (MIC determination) or anti-inflammatory (COX inhibition) protocols .
- ADMET Prediction : Computational tools (e.g., SwissADME) to assess drug-likeness .
Industrial Techniques in Academic Research
Q: How can membrane separation technologies (e.g., nanofiltration) improve the purification of this compound? A: Nanofiltration membranes with tailored pore sizes (1–10 nm) can separate unreacted reagents (e.g., acetylene precursors) from the product, reducing reliance on chromatography. classifies this under RDF2050104 (membrane technologies), noting its efficacy in isolating polar intermediates .
Computational Modeling
Q: What role do ab initio calculations play in predicting the reactivity of this compound? A: Ab initio methods (e.g., CCSD(T)) model electron distribution and reaction pathways. For example, ICReDD’s workflow combines quantum calculations with experimental data to predict optimal alkylation conditions and byproduct formation .
Reproducibility Best Practices
Q: What steps ensure reproducibility in synthesizing and testing this compound across labs? A: Recommendations include:
- Detailed SOPs : Specify catalyst purity (e.g., CuI vs. CuBr), drying protocols for solvents.
- Open Data : Share raw spectral files (e.g., JCAMP-DX for NMR) and crystallographic data (CIF files) .
- Collaborative Validation : Cross-lab testing via platforms like the Contested Territories Network’s methodological toolkit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
